Iodoplatinate

Analytical Chemistry Colorimetry Potassium Quantitation

Specify Iodoplatinate for unmatched sensitivity in photometric potassium determination (100-fold over chloroplatinate) and low-detection TLC (2 ppm). The mixed chloro/iodo coordination sphere ensures hydrolytic stability and precise catalytic deposition. Essential for [¹⁸F]FDG QC, forensic drug identification, and surface science studies.

Molecular Formula Cl6H2IKPt-4
Molecular Weight 575.8 g/mol
CAS No. 39176-46-0
Cat. No. B1198879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoplatinate
CAS39176-46-0
Synonymsiodoplatinate
Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (1:1)
Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (KI) (1:1)
platinous iodide
Molecular FormulaCl6H2IKPt-4
Molecular Weight575.8 g/mol
Structural Identifiers
SMILES[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[I-].[Pt]
InChIInChI=1S/6ClH.HI.K.Pt/h7*1H;;/q;;;;;;;+1;/p-5
InChIKeyKGPWQTUWCWCKTK-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodoplatinate (CAS 39176-46-0): Definition, Class, and Key Identifiers for Procurement


Iodoplatinate, formally designated as dihydrogen hexachloroplatinate(IV) compounded with potassium iodide (1:1), is a platinum(IV)-halide complex salt with the molecular formula Cl₆H₂IKPt and a molecular weight of 575.8 g/mol . It is recognized as a unique entity in biomedical and chemical informatics databases, where it is cross-referenced to both iodide and platinum compound classifications [1]. The compound is distinguished from simple platinum halides by its mixed-ligand (chloro/iodo) coordination sphere, which confers specific analytical and catalytic properties that cannot be replicated by either pure hexachloroplatinate or hexaiodoplatinate salts alone.

Iodoplatinate: Why Generic Substitution with Chloroplatinate or Iodide Salts is Inadvisable


Iodoplatinate cannot be generically substituted with common platinum halides or simple iodide salts due to profound differences in detection sensitivity, hydrolytic stability, and catalytic performance. The mixed chloro/iodo coordination environment in iodoplatinate yields an extinction coefficient for photometric potassium determination approximately 100‑fold greater than that of potassium chloroplatinate [1]. Furthermore, direct comparisons reveal that the tetraiodoplatinate(II) species undergoes hydrolysis more readily than its tetrabromo- and tetrachloro‑analogs, underscoring that even within the haloplatinate family, ligand identity dictates solution behavior and shelf‑life [2]. These quantitative divergences translate directly into performance gaps in analytical workflows and catalytic applications; using a less sensitive chloroplatinate reagent would require larger sample sizes, while substituting a pure iodide salt would alter surface deposition kinetics and electrode activity, as demonstrated in formic acid fuel cell studies [3].

Iodoplatinate Quantitative Differentiation Evidence vs. Chloroplatinate, Iodine Vapor, and Bromoplatinate


Iodoplatinate Exhibits ~100‑Fold Higher Photometric Sensitivity than Chloroplatinate in Potassium Determination

When employed as the chromogenic species for photometric potassium analysis, the iodoplatinate complex demonstrates a molar extinction coefficient (ε) of 10 L·mmol⁻¹·cm⁻¹ at 490 nm, whereas the corresponding chloroplatinate complex exhibits an ε of only 0.18 L·mmol⁻¹·cm⁻¹ at 410 nm. This corresponds to an approximately 100‑fold enhancement in detection sensitivity for iodoplatinate compared to the chloroplatinate method [1].

Analytical Chemistry Colorimetry Potassium Quantitation

Iodoplatinate Provides a 2‑ppm Detection Limit for Kryptofix 2.2.2, Outperforming Iodine Vapor by a Factor of 12.5

In the quality control of [¹⁸F]FDG radiopharmaceuticals, the visualization of residual Kryptofix 2.2.2 on TLC plates using iodoplatinate reagent achieves a detection limit of 2 ppm. In contrast, the standard iodine vapor visualization method reaches a detection limit of only 25 ppm. This represents a 12.5‑fold improvement in sensitivity for the iodoplatinate method, which also requires shorter analysis time [1].

Radiopharmaceutical Quality Control Thin‑Layer Chromatography Detection Limit

Tetraiodoplatinate(II) Hydrolyzes More Readily than Tetrabromo‑ and Tetrachloro‑Complexes, Dictating Special Handling Requirements

Spectrophotometric and potentiometric studies reveal that the tetraiodoplatinate(II) ion is slightly less stable towards hydrolysis than either the tetrabromo‑ or tetrachloro‑platinate(II) complexes. No solid salt of the tetraiodoplatinate(II) ion could be isolated, in stark contrast to the well‑characterized solid tetrachloro‑ and tetrabromo‑platinate salts [1]. This differential lability imposes constraints on the handling and storage of iodoplatinate‑containing solutions.

Inorganic Chemistry Solution Stability Hydrolysis Kinetics

Iodoplatinate‑Derived Pt@Au Surfaces Exhibit the Lowest Formic Acid Electrooxidation Activity Among Haloplatinate Precursors

When platinum adlayers are spontaneously deposited onto gold from haloplatinate solutions, the resulting Pt@Au electrode prepared from iodoplatinate solution yields the lowest electrocatalytic activity for formic acid oxidation. The activity ranking is: chloroplatinate > bromoplatinate > iodoplatinate. The choice of haloplatinate precursor affects both the quantity of platinum deposited and the surface morphology of the deposit [1].

Electrocatalysis Fuel Cells Surface Deposition

Aqueous Potassium Iodoplatinate Achieves a 10‑ppm Detection Limit for Z‑Drugs in Presumptive Spot Tests

In a validated color spot test for zolpidem, zopiclone, and eszopiclone, aqueous potassium iodoplatinate reagent exhibited an operational limit of detection of 10 ppm. Under the same conditions, 0.1% diphenylcarbazone yielded a 5‑ppm detection limit, while modified cobalt thiocyanate gave 6 ppm [1]. Although not the most sensitive of the three reagents tested, the 10‑ppm value quantifies the practical utility of iodoplatinate in field‑deployable drug screening.

Forensic Chemistry Drug Screening Presumptive Color Tests

Iodoplatinate: High‑Value Application Scenarios Driven by Quantitative Differentiation


Radiopharmaceutical Quality Control: Kryptofix 2.2.2 Residue Testing

For [¹⁸F]FDG production facilities requiring rapid, sensitive, and compendial‑compliant TLC detection of residual phase‑transfer catalyst, iodoplatinate reagent is the clear choice. Its 2‑ppm detection limit (vs. 25 ppm for iodine vapor) ensures that batches meet the stringent 50‑ppm or lower acceptance criteria specified in major pharmacopoeias [1]. The method’s shorter analysis time further supports high‑throughput QC workflows, making iodoplatinate spray reagent a cost‑effective and reliable procurement decision.

Ultra‑Sensitive Potassium Determination in Limited Sample Matrices

When analyzing biological fluids, plant tissue digests, or precious archaeological samples where only sub‑milligram quantities are available, the iodoplatinate colorimetric method is indispensable. Its ~100‑fold greater sensitivity compared to the chloroplatinate method enables accurate quantitation of potassium in samples that would otherwise fall below the detection threshold of gravimetric or conventional photometric assays [1]. Procurement of high‑purity potassium iodoplatinate for this application directly translates into expanded analytical capability and reduced sample loss.

Controlled Electrodeposition Studies on Gold Surfaces

For fundamental surface science investigations into halide effects on platinum deposition kinetics and adlayer morphology, iodoplatinate serves as a critical precursor. Its use yields Pt@Au surfaces with the lowest formic acid oxidation activity among the haloplatinate series [1]. This intentional activity suppression can be leveraged to create well‑defined, low‑activity reference electrodes or to probe the role of iodide adsorption in electrocatalytic processes. Researchers requiring a reproducible, low‑activity Pt surface should specifically procure iodoplatinate rather than its chloro‑ or bromo‑ counterparts.

Forensic Drug Screening with Defined Performance Metrics

In field forensic kits designed for the presumptive identification of z‑drugs (zolpidem, zopiclone, eszopiclone), aqueous potassium iodoplatinate provides a validated 10‑ppm detection limit [1]. While more sensitive alternatives exist, the iodoplatinate reagent offers a well‑documented color transition and operational simplicity that are valued in law enforcement and workplace drug testing. Procurement decisions should weigh the 10‑ppm sensitivity against the specific regulatory or operational thresholds required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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